molecular formula C15H13ClN2O5 B5705092 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide

2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide

Cat. No.: B5705092
M. Wt: 336.72 g/mol
InChI Key: JSFCIQHYYMQILB-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a nitro group, and two methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a substitution reaction where the 3,5-dimethoxyphenyl group is introduced. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The methoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-N-(3,5-dimethoxyphenyl)-5-aminobenzamide, while substitution reactions can introduce a variety of functional groups in place of the methoxy groups.

Scientific Research Applications

2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity to proteins and enzymes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(3,5-dimethylphenyl)benzamide

Uniqueness

2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide is unique due to the presence of both nitro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-11-5-9(6-12(8-11)23-2)17-15(19)13-7-10(18(20)21)3-4-14(13)16/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFCIQHYYMQILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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